molecular formula C16H25Cl2N B129192 (S)-Desmethylsibutramine hydrochloride CAS No. 259731-39-0

(S)-Desmethylsibutramine hydrochloride

Katalognummer: B129192
CAS-Nummer: 259731-39-0
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: OUVFHVJVFLFXPQ-RSAXXLAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization as a Primary Metabolite of Sibutramine (B127822)

Sibutramine is considered a prodrug, meaning it is largely inactive until it is metabolized within the body into its pharmacologically active forms. Following oral administration, sibutramine undergoes extensive first-pass metabolism, primarily in the liver. This process converts sibutramine into its more potent monoamine reuptake inhibitors: desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). researchgate.netdrugbank.comwikipedia.org These metabolites are responsible for the majority of sibutramine's therapeutic effects. researchgate.net

The formation of desmethylsibutramine occurs through N-demethylation, a reaction catalyzed principally by the cytochrome P450 isoenzyme CYP3A4. drugbank.com The subsequent metabolism of desmethylsibutramine to didesmethylsibutramine is mediated by the CYP2B6 enzyme. wikipedia.org

Research has demonstrated that genetic variations, or polymorphisms, in the CYP2B6 gene can significantly impact the pharmacokinetics of desmethylsibutramine. nih.govnih.gov Studies in healthy subjects have shown that certain genotypes are associated with altered metabolic clearance of the M1 metabolite. nih.govresearchgate.net For instance, the CYP2B6*6 allele has been linked to a lower metabolic clearance, resulting in a significantly longer elimination half-life for desmethylsibutramine compared to other genotypes. nih.govresearchgate.net

Table 1: Effect of CYP2B6 Genotype on Desmethylsibutramine (M1) Elimination Half-Life

CYP2B6 Genotype GroupMean Elimination Half-Life (t½) (hours)
1/121.0 ± 7.4
1/420.7 ± 9.8
1/633.3 ± 10.5

Data from a study on healthy subjects showing the variation in the elimination half-life of desmethylsibutramine based on different CYP2B6 genotypes. nih.govresearchgate.net

Historical Perspective of Parent Compound (Sibutramine) and its Metabolites in Therapeutic Research

The parent compound, sibutramine, was initially developed as an antidepressant in the 1980s due to its mechanism of action, which is similar to that of tricyclic antidepressants. researchgate.netwikipedia.org Although its development was later redirected toward its use as an anorectic agent for obesity management, its origins in neurological research are significant. researchgate.net The U.S. Food and Drug Administration (FDA) approved sibutramine for the treatment of obesity in 1997. researchgate.net

Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the brain, helping to enhance satiety and reduce appetite. researchgate.netwikipedia.orgnih.gov Research into its pharmacological activity revealed that the parent compound itself is a relatively weak inhibitor of monoamine reuptake. drugbank.comnih.gov Instead, its two active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), were found to be substantially more potent and are considered responsible for the observed therapeutic effects. drugbank.comwikipedia.org This understanding shifted research focus towards the activity of these metabolites.

In 2010, sibutramine was withdrawn from the market in the United States and many other countries due to concerns about an increased risk of cardiovascular events, such as heart attack and stroke, in patients with a history of heart disease. drugbank.comontosight.aiijmps.org Despite its withdrawal, the study of its metabolites, including (S)-Desmethylsibutramine, remains relevant for understanding the pharmacology of SNRIs and for the development of potentially safer therapeutic agents. ontosight.ai

Significance of Stereochemistry in Desmethylsibutramine Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critically important in pharmacology because living systems are inherently chiral. nih.gov Chiral molecules, like desmethylsibutramine, exist as a pair of non-superimposable mirror images called enantiomers. nih.gov These enantiomers are typically designated as (R) and (S) configurations. While they have identical chemical compositions, they can interact differently with chiral environments in the body, such as enzymes and receptors, leading to distinct pharmacological and pharmacokinetic profiles. nih.govactamedicamarisiensis.ro

Sibutramine is administered as a racemic mixture, meaning it contains equal amounts of both its (R)- and (S)-enantiomers. actamedicamarisiensis.ro Consequently, its metabolites, including desmethylsibutramine, are also formed as a mixture of (R) and (S) enantiomers. Research has revealed that the pharmacological activity of these metabolites is highly enantioselective. actamedicamarisiensis.ronih.gov

Table 2: Comparative Effects of Desmethylsibutramine Enantiomers in Preclinical Research

Effect(R)-Desmethylsibutramine(S)-Desmethylsibutramine
Anorexic EffectsSignificantly greaterLess potent
Locomotor ActivityMore potentLess potent
"Behavioral Despair" (Swim Test)More potent in reducing immobilityLess potent in reducing immobility

Summary of findings from a study assessing the enantioselective behavioral effects of sibutramine metabolites in rats. nih.gov

Eigenschaften

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFHVJVFLFXPQ-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259731-39-0
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259731-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylsibutramine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R4297G8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Molecular Mechanism of Action of S Desmethylsibutramine Hydrochloride

Monoamine Neurotransmitter Reuptake Inhibition Properties

(S)-Desmethylsibutramine functions as a monoamine reuptake inhibitor, with varying potency for the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. The primary pharmacological action of sibutramine (B127822) is mediated by its secondary (desmethylsibutramine, M1) and primary (didesmethylsibutramine, M2) amine metabolites, which are potent inhibitors of norepinephrine and serotonin reuptake in vitro. caldic.com These metabolites also inhibit dopamine reuptake, but with lower potency. caldic.com

The interaction of (S)-desmethylsibutramine with the serotonin transporter (SERT) is a component of its pharmacological profile, though it is markedly less potent in this capacity compared to its interaction with the norepinephrine transporter. Research has established that the enantiomers of desmethylsibutramine (B128398) exhibit significant differences in their affinity for SERT. The (S)-enantiomer is a substantially weaker inhibitor of serotonin reuptake than its corresponding (R)-enantiomer. nih.govcuni.cz This lower potency for SERT contributes to the specific neurochemical imbalance created by this particular isomer.

The inhibitory activity of (S)-desmethylsibutramine extends to the dopamine transporter (DAT), although its potency is less pronounced than its effects on NET. Studies comparing the inhibitory profiles of sibutramine metabolites have consistently shown that they are more potent inhibitors of norepinephrine and dopamine uptake than of serotonin uptake. nih.gov This indicates that while DAT inhibition is a component of the compound's mechanism, it is secondary to its effects on norepinephrine reuptake.

Comparative Pharmacodynamics with Parent Compound and Other Metabolites

The pharmacological activity of sibutramine is primarily attributable to its N-desmethyl metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), rather than the parent compound itself. In vitro studies have demonstrated that sibutramine is a weak inhibitor of norepinephrine and serotonin reuptake. caldic.comnih.gov In contrast, its active metabolites are significantly more potent in inhibiting the reuptake of these monoamines. caldic.com

Enantioselective Pharmacological Activity of Desmethylsibutramine Isomers

Desmethylsibutramine is a chiral compound, and its enantiomers exhibit distinct pharmacological activities. Research has consistently shown that the (R)-enantiomer of desmethylsibutramine is a more potent monoamine reuptake inhibitor than the (S)-enantiomer. nih.govcuni.cz

This enantioselectivity is most pronounced at the norepinephrine transporter. The (R)-enantiomer of desmethylsibutramine has an IC₅₀ of 14 nM for norepinephrine reuptake, making it approximately 3.4 times more potent than the (S)-enantiomer (IC₅₀ = 48 nM). This difference in potency underscores the stereospecific nature of the interaction between the desmethylsibutramine isomers and the monoamine transporters. The (R)-enantiomers of the metabolites also demonstrate significantly greater anorexic effects compared to their respective (S)-enantiomers. nih.gov

In Vitro Inhibitory Activity (IC₅₀) of Desmethylsibutramine Enantiomers on Monoamine Transporters
CompoundNorepinephrine Transporter (NET) IC₅₀ (nM)Serotonin Transporter (SERT) IC₅₀ (nM)Dopamine Transporter (DAT) IC₅₀ (nM)
(S)-Desmethylsibutramine48Lower PotencyLower Potency
(R)-Desmethylsibutramine14Higher PotencyHigher Potency

Data reflects relative potencies based on available research. The (R)-enantiomer is significantly more potent than the (S)-enantiomer across all transporters. Both enantiomers are more potent at inhibiting NET and DAT than SERT. nih.gov

Metabolic Pathways and Enantiomeric Disposition of S Desmethylsibutramine Hydrochloride

Formation from Sibutramine (B127822): Enzymatic Biotransformation

Sibutramine acts as a prodrug, meaning it is largely inactive until it undergoes extensive first-pass metabolism following oral administration. wikipedia.org This initial biotransformation converts sibutramine into its more potent monoamine reuptake inhibitors, desmethylsibutramine (B128398) (Metabolite 1 or M1) and didesmethylsibutramine (B18375) (Metabolite 2 or M2). nih.govwikipedia.orgresearchgate.net These active metabolites are responsible for the majority of sibutramine's pharmacological effects. drugbank.comualberta.ca The primary reaction in this activation is N-demethylation, a process heavily reliant on the cytochrome P450 (CYP) enzyme system. wikipedia.orgualberta.ca

The conversion of sibutramine to desmethylsibutramine (M1) is principally mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver. wikipedia.orgdrugbank.comualberta.ca However, other CYP isoforms also contribute to this metabolic step. Research using human liver microsomes and recombinant CYP isoforms has identified CYP2B6, CYP2C19, and CYP3A5 as additional participants in the N-demethylation of sibutramine. nih.govtandfonline.com

The metabolism exhibits enantioselective characteristics. While CYP3A4 and CYP2B6 show little to no stereoselectivity in the formation of M1 from its parent compound, other enzymes display a preference. nih.govtandfonline.com Specifically, CYP2C19 and CYP3A5 demonstrate a catalytic preference for converting (S)-sibutramine into (S)-desmethylsibutramine. nih.govtandfonline.com

Table 1: Cytochrome P450 Isoenzymes Involved in the Formation of Desmethylsibutramine (M1) from Sibutramine

Enzyme Role in M1 Formation Enantioselectivity (S- vs. R-Sibutramine)
CYP3A4 Primary enzyme Little to no stereoselectivity nih.govtandfonline.com
CYP2B6 Contributory role Little to no stereoselectivity nih.govtandfonline.com
CYP2C19 Contributory role Preferential catalysis of S-Sibutramine nih.govtandfonline.com

| CYP3A5 | Contributory role | Preferential catalysis of S-Sibutramine nih.govtandfonline.com |

Following its formation, (S)-desmethylsibutramine (M1) undergoes a second N-demethylation step to form the primary amine metabolite, didesmethylsibutramine (M2). wikipedia.orgnih.govresearchgate.net This sequential reaction is a critical part of the metabolic cascade. The enzyme CYP2B6 is a key contributor to this conversion of M1 to M2. wikipedia.org

This stage of metabolism is also markedly stereoselective. Studies have shown that the S-enantiomer of desmethylsibutramine is preferentially metabolized to M2 compared to the R-enantiomer. nih.govtandfonline.com Specifically, CYP2B6 metabolizes (S)-desmethylsibutramine more rapidly than its R-counterpart, with an intrinsic clearance ratio (S-M1/R-M1) of 2.14. nih.govtandfonline.com In contrast, CYP2C19 shows the opposite preference, metabolizing R-M1 more readily than S-M1. nih.govtandfonline.com

Impact of Genetic Polymorphisms on (S)-Desmethylsibutramine Metabolism

Genetic variations, or polymorphisms, in the genes encoding cytochrome P450 enzymes can lead to significant inter-individual differences in drug metabolism. nih.govresearchgate.net Given the central role of CYP3A4 and CYP2B6 in the metabolism of sibutramine and its desmethyl metabolites, polymorphisms in these enzymes can alter the pharmacokinetic profile of (S)-desmethylsibutramine.

For instance, genetic polymorphisms in the CYP2B6 gene can affect the enzyme's activity, thereby influencing the rate of conversion of desmethylsibutramine (M1) to didesmethylsibutramine (M2). wikipedia.org Individuals with certain CYP2B6 genotypes that result in reduced enzyme function may experience slower metabolism of (S)-desmethylsibutramine, potentially leading to altered plasma concentrations of the active metabolites. wikipedia.org Similarly, polymorphisms in CYP3A4, the most abundant hepatic P450 enzyme, can influence the initial formation of (S)-desmethylsibutramine from sibutramine. nih.govmdpi.com While specific clinical outcome studies linking (S)-desmethylsibutramine levels to particular CYP polymorphisms are limited, the established metabolic pathways strongly suggest that variations in CYP2B6 and CYP3A4 genes are likely to be clinically relevant. nih.govfrontiersin.org

Table 2: Summary of Metabolic Pathway for (S)-Desmethylsibutramine

Metabolic Step Precursor Product Key Enzymes Enantioselectivity
First N-Demethylation (S)-Sibutramine (S)-Desmethylsibutramine (M1) CYP3A4, CYP2B6, CYP2C19, CYP3A5 CYP2C19 & CYP3A5 prefer S-enantiomer nih.govtandfonline.com
Second N-Demethylation (S)-Desmethylsibutramine (M1) Didesmethylsibutramine (M2) CYP2B6, CYP2C19 CYP2B6 prefers S-enantiomer nih.govtandfonline.com
Hydroxylation (S)-Desmethylsibutramine (M1) Hydroxyl M1 (HM1) CYP2B6, CYP2C19 Strong preference for S-enantiomer nih.govtandfonline.com

| Conjugation | Hydroxylated Metabolites | Inactive Conjugates (M5, M6) | Glucuronosyltransferases | Not specified |

Compound Nomenclature

Common Name/AbbreviationChemical Name
Sibutramine (±)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine
(S)-Desmethylsibutramine (S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
Desmethylsibutramine (M1) 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
Didesmethylsibutramine (M2) 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

Drug-Drug Interactions Affecting (S)-Desmethylsibutramine Metabolism

The metabolic pathway of (S)-desmethylsibutramine, a primary active metabolite of sibutramine, is significantly influenced by the activity of cytochrome P450 (CYP) enzymes. Consequently, co-administration of drugs that inhibit or induce these enzymes can lead to clinically significant drug-drug interactions, altering the plasma concentrations of (S)-desmethylsibutramine and its subsequent metabolite, didesmethylsibutramine (M2).

Enzyme Inhibition

Inhibition of the CYP enzymes responsible for the metabolism of (S)-desmethylsibutramine can lead to increased plasma concentrations of the compound, potentially enhancing its pharmacological effects and the risk of adverse reactions.

CYP2B6 Inhibitors: As the primary enzyme involved in the metabolism of (S)-desmethylsibutramine, inhibitors of CYP2B6 can cause significant drug-drug interactions. Potent mechanism-based inhibitors of CYP2B6 include the antiplatelet agents clopidogrel (B1663587) and ticlopidine. nih.gov In vitro studies have shown that these compounds significantly inhibit the formation of M2 from M1. nih.gov

A clinical study in healthy volunteers who were extensive metabolizers of CYP2B6 and CYP2C19 demonstrated the in vivo significance of this interaction. skku.edunih.gov Co-administration of clopidogrel with sibutramine resulted in a significant increase in the plasma concentrations of desmethylsibutramine (M1). skku.edunih.gov The area under the plasma concentration-time curve (AUC) of M1 was significantly increased, indicating reduced clearance. skku.edunih.gov

CYP3A4 Inhibitors: Although CYP2B6 is the primary enzyme, CYP3A4 also contributes to the metabolism of sibutramine and its metabolites. Therefore, potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and itraconazole, may also influence the metabolism of (S)-desmethylsibutramine. While specific studies focusing solely on the interaction of CYP3A4 inhibitors with (S)-desmethylsibutramine are limited, the known metabolic pathways suggest a potential for interaction.

CYP2C19 Inhibitors: CYP2C19 is another enzyme involved in the metabolic pathways of sibutramine. nih.gov Clopidogrel is also an inhibitor of CYP2C19, and its effects on sibutramine metabolism are likely a result of the dual inhibition of CYP2B6 and CYP2C19. skku.edunih.gov

The following table summarizes the findings of a clinical study on the effect of clopidogrel on the pharmacokinetics of desmethylsibutramine (M1).

Pharmacokinetic ParameterControl (Sibutramine alone)With Clopidogrel% Change
AUCinf (ng·h/mL) 465.7 ± 133.5754.4 ± 211.1↑ 162%
Cmax (ng/mL) 13.9 ± 3.516.9 ± 3.8↑ 21.6%
t½ (h) 18.6 ± 4.522.8 ± 5.6↑ 22.6%

Data adapted from a clinical study investigating the effects of clopidogrel on the pharmacokinetics of sibutramine and its active metabolites. skku.edunih.gov

Enzyme Induction

Induction of CYP enzymes can accelerate the metabolism of (S)-desmethylsibutramine, leading to lower plasma concentrations and potentially reduced efficacy.

Further research is needed to quantify the precise impact of CYP inducers on the pharmacokinetics of (S)-desmethylsibutramine. However, based on the established metabolic pathways, caution should be exercised when co-administering potent CYP inducers with medications that are metabolized to (S)-desmethylsibutramine.

The table below provides a summary of key enzymes and their modulators that are likely to affect the metabolism of (S)-desmethylsibutramine.

EnzymeRole in (S)-Desmethylsibutramine MetabolismKnown InhibitorsKnown Inducers
CYP2B6 Primary enzyme for conversion to didesmethylsibutramine (M2)Clopidogrel, TiclopidineRifampicin, Carbamazepine, Phenobarbital
CYP3A4 Contributes to metabolismKetoconazole, ItraconazoleRifampicin, Carbamazepine, St. John's Wort
CYP2C19 Contributes to metabolismClopidogrelRifampicin

Advanced Synthesis and Chemical Transformations of S Desmethylsibutramine Hydrochloride

Stereoselective Synthetic Methodologies

The synthesis of the specific (S)-enantiomer of desmethylsibutramine (B128398) hydrochloride in high purity is paramount, necessitating advanced stereoselective methods that bypass the formation of racemic mixtures.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach is particularly useful when a non-stereoselective synthesis is more straightforward or cost-effective. The process involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated.

The most common strategy for resolving racemic amines like desmethylsibutramine involves the formation of diastereomeric salts with an enantiomerically pure chiral acid. libretexts.orglibretexts.org Chiral acids such as (R)-mandelic acid or derivatives of tartaric acid are frequently employed for this purpose. nih.govnih.gov The process can be outlined as follows:

Salt Formation: The racemic mixture of desmethylsibutramine is reacted with an enantiopure chiral acid, for instance, O,O′-di-p-anisoyl-(R,R)-tartaric acid, in a suitable solvent. epa.gov This reaction yields a mixture of two diastereomeric salts: [(S)-desmethylsibutramine]-[(R,R)-acid] and [(R)-desmethylsibutramine]-[(R,R)-acid].

Separation: Due to their different physicochemical properties, such as solubility, one of the diastereomeric salts will preferentially crystallize out of the solution. This allows for its separation from the more soluble diastereomer by filtration.

Liberation: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (S)-desmethylsibutramine.

The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization conditions. epa.gov

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type Separation Principle
(R)-Mandelic Acid Chiral Acid Formation of diastereomeric salts with differing solubilities. nih.gov
L-Tartaric Acid Derivatives Chiral Acid Formation of diastereomeric salts with differing crystal packing and solubilities. epa.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture and thus preventing the loss of 50% of the material. mdpi.com These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

One notable approach involves the catalytic asymmetric hydrogenation of a prochiral precursor. For the synthesis of sibutramine-related structures, a highly enantioselective synthesis was developed for a precursor to (R)-didesmethylsibutramine. nih.gov This methodology can be adapted for the (S)-enantiomer by selecting the opposite enantiomer of the chiral catalyst. The key steps include:

Precursor Synthesis: A dienamide precursor is synthesized from 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Asymmetric Hydrogenation: The dienamide undergoes ruthenium-catalyzed asymmetric hydrogenation using a chiral diphosphine ligand (e.g., a derivative of MeOBiPheP). The choice of the (S)-ligand would direct the reaction to form the desired (S)-configuration amide.

Hydrolysis: Subsequent acidic hydrolysis of the chiral amide yields the target (S)-amine with high enantiomeric excess. nih.gov

This method is advantageous for its high stereoselectivity and potential for large-scale production. nih.gov

Chemical Demethylation Strategies from Sibutramine (B127822)

(S)-Desmethylsibutramine hydrochloride can be synthesized by the selective removal of one methyl group from its parent compound, sibutramine. This N-demethylation requires chemical methods that can cleave a C-N bond without affecting other parts of the molecule.

Von Braun Reaction: This classic method involves the reaction of a tertiary amine, like sibutramine, with cyanogen (B1215507) bromide (CNBr). wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the cyanogen bromide, followed by the displacement of an alkyl group (in this case, a methyl group) by the bromide ion. This forms a cyanamide (B42294) intermediate, which can then be hydrolyzed to yield the secondary amine, desmethylsibutramine. While effective, this method utilizes toxic reagents. wikipedia.org

Polonovski Reaction (Modified): A milder and more modern approach is the modified or non-classical Polonovski reaction. researchgate.netmdpi.comnih.gov This strategy involves two main steps:

N-Oxide Formation: The tertiary amine (sibutramine) is first oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Rearrangement and Hydrolysis: The isolated N-oxide is then treated with an agent like ferrous sulfate (B86663) (FeSO₄) or another iron catalyst. researchgate.netnih.gov This induces a rearrangement that facilitates the elimination of one methyl group as formaldehyde, yielding the secondary amine (desmethylsibutramine).

This method avoids the highly toxic reagents of the von Braun reaction and is often used for the N-demethylation of complex alkaloids. mdpi.com

Biotransformation-Based Synthesis Approaches

Biotransformation leverages the high specificity of enzymes to carry out chemical reactions. In biological systems, (S)-desmethylsibutramine is a primary active metabolite of sibutramine, formed through enzymatic N-demethylation in the liver. nih.govwikipedia.org

This metabolic pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes (HLM) and recombinant CYP isoforms have identified CYP2B6 and CYP2C19 as the main enzymes responsible for the N-demethylation of sibutramine to desmethylsibutramine (M1). nih.gov While there is little stereoselectivity in the initial conversion of sibutramine to M1, the subsequent metabolism shows a preference for the S-enantiomers. The S-enantiomer of desmethylsibutramine (M1) is metabolized more rapidly by CYP2B6 to the di-desmethyl metabolite (M2) than its (R)-enantiomer. nih.gov

This enzymatic process can be harnessed for synthetic purposes under controlled laboratory conditions using either isolated enzymes or microbial systems engineered to express the specific CYP enzymes. This approach offers a green chemistry alternative to traditional chemical methods, providing high selectivity under mild reaction conditions.

Table 2: Key Enzymes in the Biotransformation of Sibutramine

Enzyme Role Selectivity Noted
CYP2B6 N-demethylation of Sibutramine to Desmethylsibutramine (M1); Further demethylation of M1 to M2. Metabolizes S-M1 to M2 more rapidly than R-M1. nih.gov
CYP2C19 N-demethylation of Sibutramine to Desmethylsibutramine (M1). Displays catalytic preference for S-sibutramine to S-M1. nih.gov

Derivatization and Analog Development for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogs of (S)-desmethylsibutramine is crucial for conducting structure-activity relationship (SAR) studies. SAR explores how modifications to a molecule's structure affect its biological activity, providing insights for designing compounds with improved potency or selectivity. nih.gov

Derivatization efforts for desmethylsibutramine focus on modifying key positions, such as the amine, the isobutyl group, or the chlorophenyl ring, to probe interactions with biological targets like the monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). wikipedia.orgnih.gov Desmethylsibutramine itself is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine. wikipedia.org

Recent research has evaluated the binding profiles of various sibutramine analogs, providing valuable SAR data. nih.gov Key findings include:

N-Demethylation: The removal of one methyl group to form desmethylsibutramine generally maintains or enhances potent binding to SERT, NET, and DAT.

Benzyl (B1604629) Substitution: Replacing the isobutyl group with a benzyl moiety (as in 11-desisobutyl-11-benzylsibutramine) results in significantly weaker binding to the monoamine transporters. nih.govnih.gov

Formyl Substitution: The introduction of a formyl group also leads to weaker binding across the evaluated targets. nih.gov

Chloro Substitution: Analogs with varied chlorine substitution patterns on the phenyl ring maintain potent binding profiles similar to desmethylsibutramine. nih.gov

These findings suggest that the isobutyl group and the secondary amine are critical for potent interaction with the monoamine transporters, while the phenyl ring can tolerate some modifications.

Table 3: Structure-Activity Relationship of Selected Sibutramine Analogs

Compound/Analog Modification from Sibutramine Target Binding Potency (Ki) SAR Implication
Desmethylsibutramine N-demethylation (secondary amine) Potent binding to SERT, NET, and DAT (Ki range: 9-403 nM). nih.gov Secondary amine is well-tolerated and maintains high potency.
Benzyl Analog Isobutyl group replaced by a benzyl group. Weaker binding to transporters (Ki range: 0.447 to >10 µM). nih.gov The specific size and conformation of the isobutyl group are important for optimal binding.
Formyl Analog N-formylation Weaker binding to nearly all targets evaluated. nih.gov A free secondary or tertiary amine is preferred for activity.

| Other Chloro Analogs | Varied chlorine position/number on the phenyl ring. | Similar potent binding profiles to SERT, NET, and DAT. nih.gov | The 4-chloro substitution is not essential; other halogenation patterns are tolerated. |

Analytical Methodologies for Detection and Quantification of S Desmethylsibutramine Hydrochloride in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing (S)-Desmethylsibutramine hydrochloride, providing the necessary separation from endogenous matrix components and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a versatile and widely used technique for the analysis of this compound due to its high resolution, speed, and applicability to a wide range of analytes. The separation is typically achieved on a reversed-phase column, with the choice of mobile phase and detector being critical for method performance.

Commonly, a C18 column is employed for the separation of desmethylsibutramine (B128398) from its parent compound and other metabolites. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak shape and retention of the analyte. researchgate.netysu.ammyfoodresearch.com

Various detectors can be coupled with HPLC for the detection of this compound. Ultraviolet (UV) detectors, including Diode Array Detectors (DAD), are frequently used for their simplicity and robustness. The detection wavelength is typically set around 223-225 nm, which corresponds to the UV absorbance maximum of the compound. researchgate.netresearchgate.net

The performance of HPLC methods can be summarized by their validation parameters, which demonstrate their suitability for a specific analytical purpose.

Interactive Table 1: Examples of HPLC Methods for the Determination of Desmethylsibutramine

ParameterMethod 1Method 2Method 3
Column Reversed-phase C18Reversed-phase C18Reversed-phase C18
Mobile Phase Sodium phosphate buffer (pH 2.5) and methanol (30:70, v/v)Methanol:water:triethylamine (80:20:0.3), pH 4.5Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (B1210297) (gradient)
Flow Rate 1.0 mL/min1.1 mL/min1.0 mL/min
Detector UV at 225 nmUV at 225 nmUV at 223 nm
Linearity Range 4.5 - 19.5 mg/L0.03 - 0.096 mg/mL0.025 - 1.0 mg/mL
Limit of Detection (LOD) 0.666 mg/LNot ReportedNot Reported
Limit of Quantification (LOQ) 2.018 mg/LNot ReportedNot Reported
Reference researchgate.net researchgate.net researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, offering high sensitivity and specificity. Due to the polar nature of the amine group, derivatization is often required to improve the volatility and thermal stability of the analyte for GC analysis. However, some methods have been developed for the analysis of the underivatized compound.

The separation is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up during the analysis to ensure the efficient elution of the analyte. Helium is commonly used as the carrier gas. mdpi.comresearchgate.net

The mass spectrometer serves as a highly selective detector, providing structural information that aids in the unequivocal identification of the compound. The instrument is often operated in the full-scan mode for initial identification and in the selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. mdpi.comresearchgate.net

A validated GC-MS method for the quantification of sibutramine (B127822) in dietary supplements has been reported, which can be adapted for the analysis of its desmethyl metabolite. mdpi.comresearchgate.net

Interactive Table 2: Example of a Validated GC-MS Method for Sibutramine Analysis

ParameterMethod Details
Column Bruker BR-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Detector Full scan mode (m/z 50-500)
Linearity Range 0.3 - 30 µg/mL
Limit of Detection (LOD) 0.181 µg/mL
Limit of Quantification (LOQ) 0.5488 µg/mL
Reference mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications in Quantification and Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the quantification and structural confirmation of this compound in complex biological matrices. Its high sensitivity and selectivity allow for the detection of very low concentrations of the analyte.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is the most widely employed technique for the bioanalysis of this compound. This method combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) is the preferred ionization source as it is a soft ionization technique suitable for polar molecules. nih.govscirp.orgresearchgate.netnih.govsemanticscholar.org

The chromatographic conditions are similar to those used in HPLC-UV methods, with a focus on achieving a stable and efficient ionization of the analyte. The mobile phase composition is often optimized to enhance the ESI signal. nih.govnih.gov

The tandem mass spectrometer allows for the selection of a specific precursor ion (typically the protonated molecule [M+H]+) of desmethylsibutramine, which is then fragmented in a collision cell to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and significantly reduces background noise. nih.govresearchgate.netnih.gov

Interactive Table 3: Examples of LC-ESI-MS/MS Methods for the Quantification of Desmethylsibutramine in Human Plasma

ParameterMethod 1Method 2
Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)Merck, Purospher RP-C18 (30 × 4.0 mm, 3 µm)
Mobile Phase 5 mM ammonium formate:acetonitrile (10:90, v/v)20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33, v/v)
Flow Rate Not specified0.40 mL/min
Ionization Mode Positive ESIPositive ESI
Linearity Range 10.0–10,000.0 pg/mL0.10 to 11.00 ng/mL
Lower Limit of Quantification (LLOQ) 10.0 pg/mL0.10 ng/mL
Reference nih.govresearchgate.netnih.gov scirp.orgsemanticscholar.org

Selected Ion Recording (SIR) and Multiple Reaction Monitoring (MRM) Techniques

Selected Ion Recording (SIR) and Multiple Reaction Monitoring (MRM) are two powerful mass spectrometric techniques used for the sensitive and selective quantification of this compound.

In Selected Ion Recording (SIR) , the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ion(s) of interest. This increases the dwell time on the selected ions, leading to improved sensitivity compared to full-scan mode.

Multiple Reaction Monitoring (MRM) is a more selective technique used in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific product ion in the third quadrupole (Q3). The specificity of monitoring a unique precursor-to-product ion transition significantly reduces chemical noise and enhances the signal-to-noise ratio. nih.govresearchgate.netnih.gov

The choice of precursor and product ions is critical for the development of a robust MRM method. For desmethylsibutramine, the protonated molecule [M+H]+ is typically selected as the precursor ion.

Interactive Table 4: Precursor and Product Ions for the MRM Analysis of Desmethylsibutramine

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Desmethylsibutramine266.3125.3 nih.govresearchgate.netnih.gov
Desmethylsibutramine268.10126.9, 141.00 semanticscholar.org

Bioanalytical Method Validation Parameters

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. The key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, and stability. japsonline.comnih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value. It is typically expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. The linearity of the calibration curve is assessed by the correlation coefficient (r²).

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability, and long-term stability.

Interactive Table 5: Example of Bioanalytical Method Validation Data for Desmethylsibutramine in Human Plasma by LC-MS/MS

Validation ParameterConcentration LevelAcceptance CriteriaObserved ValueReference
Linearity (r) 10.0–10,000.0 pg/mL≥ 0.99≥ 0.9997 nih.gov
Within-run Precision (%RSD) Low QC (30.0 pg/mL)≤ 15%3.4% nih.gov
Mid QC (3500.0 pg/mL)≤ 15%1.6% nih.gov
High QC (8000.0 pg/mL)≤ 15%2.1% nih.gov
Within-run Accuracy (%) Low QC (30.0 pg/mL)85-115%98.7% nih.gov
Mid QC (3500.0 pg/mL)85-115%97.1% nih.gov
High QC (8000.0 pg/mL)85-115%98.2% nih.gov
Between-run Precision (%RSD) Low QC (30.0 pg/mL)≤ 15%3.2% nih.gov
Mid QC (3500.0 pg/mL)≤ 15%1.2% nih.gov
High QC (8000.0 pg/mL)≤ 15%2.1% nih.gov
Between-run Accuracy (%) Low QC (30.0 pg/mL)85-115%99.8% nih.gov
Mid QC (3500.0 pg/mL)85-115%99.3% nih.gov
High QC (8000.0 pg/mL)85-115%99.5% nih.gov
Recovery (%) Low, Mid, High QCConsistent and reproducible92.3 - 95.5% nih.gov

Sensitivity and Limits of Detection/Quantification

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For pharmacokinetic studies where metabolite concentrations can be very low, high sensitivity is paramount. scirp.orgsemanticscholar.org Various methods have achieved low detection and quantification limits for desmethylsibutramine (DSB) and related compounds.

One highly sensitive LC-MS/MS method developed for human plasma demonstrated a linear concentration range of 10.0–10,000.0 pg/mL for DSB. nih.govnih.govresearchgate.net Another study utilizing LC-MS/MS for dried urine spots reported an LOD of 0.02 ng/mL for desmethylsibutramine. tci-thaijo.org For dietary supplements, an LC-MS/MS method showed a linear calibration curve from 0.002 to 0.1 µg/mL for DSB. nifc.gov.vn In contrast, some earlier LC-MS methods had an LOQ of 0.5 µg/L (500 pg/mL), which was noted as being potentially insufficient for capturing the terminal elimination phase in pharmacokinetic research. scirp.orgsemanticscholar.org

The table below summarizes the sensitivity parameters from various validated analytical methods.

Analytical TechniqueMatrixAnalyte(s)Linear RangeLODLOQ
LC-MS/MSHuman PlasmaDSB, DDSB, SB10.0–10,000.0 pg/mLNot Reported10.0 pg/mL
LC-MS/MSDried Urine SpotDesmethylsibutramine0.5-20 ng/mL0.02 ng/mLNot Reported
LC-MS/MSDietary SupplementsDSB, DDSB, SB0.002–0.1 µg/mLNot Reported0.002 µg/mL
Column-Switching HPLCRat SerumM1 (DSB) & M2 (DDSB)0.1–1.0 µg/mL (for M1)Not Reported0.1 µg/mL (for M1)
HPTLCDietary SupplementsSibutramine0.250–1.250 µ g/band 0.0765 µ g/band 0.2318 µ g/band
GC-MSDietary SupplementsSibutramine0.3–30 µg/mL0.181 µg/mL0.5488 µg/mL

DSB: N-desmethylsibutramine; DDSB: N-didesmethylsibutramine; SB: Sibutramine; M1: mono-desmethyl metabolite; M2: di-desmethyl metabolite.

Specificity and Selectivity

Specificity and selectivity refer to an analytical method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.govnih.gov In the context of this compound, this includes distinguishing it from the parent drug (sibutramine), other metabolites like didesmethylsibutramine (B18375), and endogenous matrix components. nih.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) is inherently highly selective. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For desmethylsibutramine (DSB), the mass transition m/z 266.3 → 125.3 is commonly used in positive ionization mode. nih.govresearchgate.net This ensures that the signal is specific to the target analyte, and validated methods report no significant interference at the retention times of the analyte or the internal standard. nih.govsemanticscholar.org

Column-switching HPLC methods have also been validated as specific for the analysis of sibutramine metabolites in rat serum. nih.gov The validation of these methods confirms the absence of interfering peaks from endogenous components in the matrix, thereby ensuring reliable quantification.

Accuracy, Precision, and Robustness

The reliability of an analytical method is determined by its accuracy, precision, and robustness. Accuracy is the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov

A validated LC-MS/MS method for DSB in human plasma reported high accuracy and precision across three quality control concentrations. nih.gov The within-run accuracy ranged from 97.1% to 98.7%, with precision (as coefficient of variation, %CV) between 1.6% and 3.4%. nih.gov The between-run accuracy was 99.3% to 99.8%, with a precision of 1.2% to 3.2%. nih.gov Similarly, a column-switching HPLC method for rat serum was validated to be accurate, with a reported error of 10.4–10.7%, and precise, with a %CV ranging from 1.97% to 8.79%. nih.govbohrium.com For dietary supplements, an HPTLC method demonstrated accuracy between 99.911% and 103.278%. foliamedica.bg

The table below presents the accuracy and precision data for desmethylsibutramine from a validated LC-MS/MS study. nih.gov

AnalyteConcentration (pg/mL)Within-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)
DSB30.03.498.73.299.3
DSB3500.01.697.11.299.8
DSB8000.02.198.22.499.5

DSB: N-desmethylsibutramine

Robustness, which is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is also a critical validation parameter, and methods developed under International Council for Harmonisation (ICH) guidelines are tested for it. mdpi.com

Sample Preparation Strategies for Biological Fluids and Complex Dietary Supplements

Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The strategy employed depends on the complexity of the matrix.

For biological fluids such as plasma and serum, liquid-liquid extraction (LLE) is a frequently used technique. nih.govresearchgate.netresearchgate.net This method involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent, such as methyl tert-butyl ether. semanticscholar.orgresearchgate.net Solid-phase extraction (SPE) is another common technique, which can offer cleaner extracts, though it may be considered more complex than LLE. researchgate.netoup.com For direct analysis with minimal preparation, column-switching HPLC has been used, where diluted rat serum is injected directly onto the system. nih.govbohrium.com A novel approach for urine involves creating dried urine spots (DUS) on a protein saver card, followed by extraction with methanol under sonication, which simplifies sample transport and storage. tci-thaijo.org

In the case of complex dietary supplements, which can be formulated as capsules, powders, or teas, the primary step is typically extraction into a suitable solvent. Methanol is a common choice for this initial extraction. mdpi.comnifc.gov.vnaph-hsps.hu To handle the complex matrix of herbal supplements, further cleanup steps may be necessary. One method employs graphitized carbon black (GCB) as an adsorbent to remove impurities from the initial methanol extract. nifc.gov.vn Another strategy involves a two-step extraction process: an initial extraction with an organic solvent, followed by a liquid-liquid extraction with an inorganic acid to further purify the sample before analysis. nih.gov For herbal food supplements, a common procedure involves extraction with an acetonitrile-water mixture, followed by sonication, centrifugation, and filtration. alliedacademies.org

Toxicological Considerations and Safety Profile of S Desmethylsibutramine Hydrochloride

Cardiovascular System Effects and Associated Risks

The cardiovascular effects are among the most significant toxicological concerns associated with (S)-Desmethylsibutramine hydrochloride. These effects are primarily due to its sympathomimetic action, which stems from the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. nih.govnih.gov This action can lead to an increase in blood pressure and heart rate. researchgate.netuq.edu.au

Hypertension and Tachycardia Mechanisms

This compound functions as a potent norepinephrine and serotonin reuptake inhibitor. nih.govmedchemexpress.com By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), it increases the concentration of these neurotransmitters in the synaptic cleft. nih.gov

The elevation of norepinephrine levels has a direct impact on the cardiovascular system. Norepinephrine is a key neurotransmitter in the sympathetic nervous system, which mediates the "fight or flight" response. Its increased availability leads to peripheral vasoconstriction and stimulation of the heart muscle. nih.govresearchgate.net This results in:

Hypertension: The narrowing of blood vessels increases peripheral resistance, leading to a rise in blood pressure. nih.gov Studies on sibutramine (B127822) have consistently shown mean increases in both systolic and diastolic blood pressure. drugs.com

Tachycardia: The direct stimulation of beta-1 adrenergic receptors in the heart by norepinephrine increases the heart rate. researchgate.net Clinical studies have documented a mean increase in pulse rate of approximately 4 to 5 beats per minute with sibutramine use. drugs.com

While the primary mechanism is peripheral, there is also evidence of complex effects on the central nervous system's regulation of sympathetic activity. researchgate.netnih.gov However, the predominant clinical outcome is a state of heightened sympathetic tone, leading to sustained increases in blood pressure and heart rate. nih.gov

Myocardial and Cerebrovascular Event Associations

The chronic elevation of blood pressure and heart rate significantly increases the risk of major adverse cardiovascular events. The most definitive evidence for this association comes from the Sibutramine Cardiovascular Outcomes (SCOUT) trial, a large-scale study involving subjects with pre-existing cardiovascular disease or type 2 diabetes. nih.govuq.edu.au

The SCOUT trial demonstrated that long-term treatment with sibutramine was associated with a statistically significant increased risk of nonfatal myocardial infarction (heart attack) and nonfatal stroke. nih.govuq.edu.au Specifically, the risk of a primary outcome event (a composite of nonfatal myocardial infarction, nonfatal stroke, resuscitation after cardiac arrest, and cardiovascular death) was 16% higher in the group receiving sibutramine compared to the placebo group. latimes.com

The findings from the SCOUT trial were pivotal, leading to the withdrawal of sibutramine from the market in multiple countries. nih.govnih.gov The data underscored that for individuals with a history of cardiovascular conditions, the risks associated with the drug's metabolites, such as (S)-Desmethylsibutramine, outweigh any potential benefits. uq.edu.aunih.gov Cases of arrhythmias, myocardial infarction, and even sudden cardiac death have been reported in association with sibutramine use. nih.govnih.gov

Table 1: Cardiovascular Outcomes in the SCOUT Trial

OutcomeSibutramine Group (%)Placebo Group (%)Hazard Ratio (95% CI)P-Value
Primary Outcome Event *11.410.01.16 (1.03-1.31)0.02
Nonfatal Myocardial Infarction 4.13.21.28 (1.04-1.57)0.02
Nonfatal Stroke 2.61.91.36 (1.04-1.77)0.03

*Primary outcome event was a composite of nonfatal myocardial infarction, nonfatal stroke, resuscitation after cardiac arrest, and cardiovascular death. Data sourced from the Sibutramine Cardiovascular Outcomes (SCOUT) trial. uq.edu.au

Central Nervous System (CNS) Adverse Effects

The same neurochemical mechanisms that affect the cardiovascular system also lead to a range of adverse effects on the central nervous system. The modulation of serotonin and norepinephrine levels in the brain can disrupt normal neurological and psychological functioning. ontosight.ai

Psychiatric Manifestations (e.g., Psychosis, Mood Swings, Insomnia)

Alterations in monoamine neurotransmitter levels are strongly linked to changes in mood and behavior. ontosight.ai Consequently, a number of psychiatric side effects have been reported in association with sibutramine and its metabolites.

Psychosis: There are multiple case reports in the medical literature of sibutramine-induced psychosis, characterized by symptoms such as hallucinations and delusional thoughts. aseanjournalofpsychiatry.orgresearchgate.net These episodes are thought to be caused by the increased levels of dopamine (B1211576) and other neurotransmitters. aseanjournalofpsychiatry.org In many reported cases, the psychotic symptoms resolved after discontinuation of the drug. aseanjournalofpsychiatry.orgsrce.hr

Mood Swings and Mania: The stimulant-like properties of the compound can lead to mood instability. Reports have documented the induction of hypomanic or manic episodes, even in individuals with no prior history of bipolar disorder. nih.gov Approximately 10% of users have reported experiencing mood swings. ontosight.ai

Insomnia: Difficulty sleeping is one of the most commonly reported side effects. drugbank.comnih.gov The increase in norepinephrine, a neurotransmitter associated with alertness and arousal, can significantly interfere with normal sleep patterns. nih.govnih.gov

Other reported psychiatric effects include anxiety and restlessness. researchgate.net

Neurological Implications (e.g., Dizziness, Paresthesia)

Beyond psychiatric effects, (S)-Desmethylsibutramine can induce a variety of neurological symptoms.

Dizziness: Dizziness is a frequently reported adverse effect. researchgate.net While the exact mechanism can be multifactorial, it may be related to changes in blood pressure or direct effects on the central nervous system's processing of spatial information. nih.gov

Paresthesia: Paresthesia, an abnormal sensation such as tingling, prickling, or numbness, has been associated with drugs that affect the peripheral nervous system. nih.gov Drug-induced peripheral neuropathy can manifest with sensory changes like paresthesia. medlineplus.gov While less commonly highlighted than other side effects, the potential for neurological disturbances includes such sensory symptoms. nih.gov

Other common neurological side effects include headaches. drugbank.comdrugs.com

Hepatic and Renal Impairment Considerations

The metabolism and excretion of this compound are important considerations, particularly in individuals with pre-existing organ impairment.

Hepatic Considerations: Sibutramine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolites, including (S)-Desmethylsibutramine. nih.gov These active metabolites are then further metabolized before excretion. drugbank.com While large clinical trials did not find a significant association between sibutramine therapy and elevations in serum liver enzymes, there have been rare case reports of acute liver injury. nih.gov One published case described a cholestatic pattern of liver enzyme elevation that appeared two weeks after starting the drug and resolved upon discontinuation. nih.gov The mechanism is unknown but may involve the production of a toxic intermediate during its extensive hepatic metabolism. nih.gov Therefore, caution is advised when considering substances metabolized by the liver in patients with hepatic disease. nih.govuspharmacist.com

Renal Considerations: The inactive metabolites of sibutramine are primarily excreted through the kidneys. drugbank.com In patients with impaired renal function, the elimination of drugs and their metabolites can be delayed, potentially leading to accumulation and increased risk of adverse effects. nih.govbcrenal.ca While specific studies on the use of (S)-Desmethylsibutramine in patients with significant renal impairment are limited, general pharmacological principles suggest that caution should be exercised. nih.gov Dose adjustments are often necessary for drugs cleared by the kidneys in patients with renal insufficiency to prevent toxicity. nih.gov

Reproductive and Developmental Toxicity Concerns

The potential for reproductive and developmental toxicity is a critical aspect of the safety assessment for any therapeutic agent, particularly for those that may be used by individuals of childbearing potential. Research into the effects of this compound is primarily derived from studies on its parent compound, sibutramine.

Animal studies have provided some insights into the reproductive and developmental effects of sibutramine. In studies conducted on male rats, sibutramine administration was associated with several adverse reproductive effects. These included a reduction in the weight of the epididymis, ventral prostate, and seminal vesicle, as well as decreased sperm reserves and androgen depletion. nih.govresearchgate.net Furthermore, altered ejaculation patterns and impaired epididymal morphology were observed. nih.govresearchgate.net These findings suggest that sibutramine and its active metabolites may negatively impact male fertility. nih.gov

Developmental toxicity studies in animals have yielded varied results. In mice, one study found no evidence of reproductive or developmental toxicity, although an increase in mortality was observed in pregnant and lactating mice at the highest dose tested. nih.gov Another study in rats also reported no teratogenic effects at certain doses. researchgate.net However, at higher concentrations that induced maternal toxicity, an increase in perinatal mortality was noted, which was attributed to impaired maternal nest-building behavior. researchgate.net

Human data on the reproductive and developmental effects of sibutramine are limited. The available information is primarily from case reports of inadvertent exposure during pregnancy. These reports have not established a clear link between sibutramine exposure and an increased risk of congenital anomalies or adverse pregnancy outcomes. researchgate.net However, the limited nature of this data means that the safety of sibutramine and its metabolites during pregnancy cannot be confirmed.

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Sibutramine

Study Type Species Key Findings Reference(s)
Male Reproductive Toxicity Rat Reduced weight of reproductive organs, decreased sperm reserves, androgen depletion, impaired epididymal morphology, and altered ejaculation patterns. nih.govresearchgate.netresearchgate.net
Developmental Toxicity Mouse No significant adverse effects on offspring, but increased mortality in pregnant and lactating mice at high doses. nih.gov
Developmental Toxicity Rat No evidence of teratogenicity at lower doses; maternal toxicity and increased perinatal mortality at higher doses. researchgate.net
Human Observational Data Human Limited case reports of exposure during pregnancy have not shown a definitive pattern of congenital anomalies. researchgate.net

Immunological and Hypersensitivity Reactions

Hypersensitivity reactions are immune-mediated responses to a drug or its metabolites. For sibutramine, and by extension this compound, a range of hypersensitivity reactions have been reported. These reactions can vary in severity, from mild dermatological manifestations to life-threatening systemic responses. drugs.comdrugs.com

Reported hypersensitivity reactions associated with sibutramine include:

Dermatologic Reactions: Mild skin eruptions and urticaria (hives) are among the more common hypersensitivity responses. drugs.com In some cases, more severe skin reactions, such as severe bullous drug eruptions, have been documented. drugs.com

Angioedema: This is a more serious reaction characterized by swelling of the deeper layers of the skin and mucous membranes. drugs.com

Anaphylaxis: The most severe form of hypersensitivity reaction, anaphylaxis, has also been reported with sibutramine use. drugs.comdrugs.com This is a rapid-onset, life-threatening allergic reaction that can involve multiple organ systems. drugs.com

The precise immunological mechanisms underlying these reactions to sibutramine and its metabolites have not been extensively studied. However, it is understood that such drug-induced hypersensitivities can be mediated by various components of the immune system.

Table 2: Reported Hypersensitivity Reactions to Sibutramine

Type of Reaction Description Reference(s)
Mild Skin Eruptions Rashes and other minor skin irritations. drugs.com
Urticaria Commonly known as hives, characterized by itchy welts on the skin. drugs.com
Angioedema Swelling of the deeper layers of the skin, often affecting the face, lips, and throat. drugs.com
Anaphylaxis A severe, potentially fatal systemic allergic reaction. drugs.comdrugs.com

Long-Term Health Consequences and Monitoring Needs

The most significant long-term health concerns associated with sibutramine and its active metabolites are cardiovascular in nature. These concerns were thoroughly investigated in the Sibutramine Cardiovascular Outcomes (SCOUT) trial, which ultimately led to the withdrawal of sibutramine from the market in many countries. nih.govresearchgate.netlatimes.com

The SCOUT study was a large-scale, long-term clinical trial that enrolled over 10,000 overweight or obese individuals with a history of cardiovascular disease and/or type 2 diabetes. researchgate.net The trial found that long-term treatment with sibutramine was associated with a statistically significant increased risk of major adverse cardiovascular events. nih.govresearchgate.net

Key findings from the SCOUT trial include:

An increased risk of non-fatal myocardial infarction (heart attack). nih.govresearchgate.net

An increased risk of non-fatal stroke. nih.govresearchgate.net

No significant increase in cardiovascular death or all-cause mortality was observed. nih.govresearchgate.net

These adverse cardiovascular outcomes are believed to be linked to the sympathomimetic effects of sibutramine and its metabolites, which can lead to increases in heart rate and blood pressure. nih.govnih.govnih.gov Even modest increases in these parameters over the long term can contribute to an elevated risk of cardiovascular events, particularly in individuals with pre-existing cardiovascular conditions. nih.govnih.gov

Given these significant long-term risks, close monitoring of cardiovascular parameters was essential for individuals taking sibutramine. The primary monitoring needs included:

Regular Blood Pressure Measurement: To detect any increases in blood pressure. nih.gov

Heart Rate Monitoring: To identify any sustained tachycardia or other changes in heart rhythm. nih.gov

Due to the findings of the SCOUT trial, the risk-benefit profile of sibutramine was deemed unfavorable, especially for patients with a history of cardiovascular disease. nih.govscispace.com

Table 3: Summary of Long-Term Cardiovascular Findings from the SCOUT Trial

Outcome Measure Finding Reference(s)
Primary Outcome Event (Composite) Increased risk in the sibutramine group compared to placebo. researchgate.net
Non-Fatal Myocardial Infarction Statistically significant increased risk with sibutramine. nih.govresearchgate.net
Non-Fatal Stroke Statistically significant increased risk with sibutramine. nih.govresearchgate.net
Cardiovascular Death No significant difference between sibutramine and placebo groups. nih.govresearchgate.net
All-Cause Mortality No significant difference between sibutramine and placebo groups. nih.govresearchgate.net

Forensic and Adulteration Aspects of S Desmethylsibutramine Hydrochloride

Identification as Undeclared Ingredient in Dietary Supplements

(S)-Desmethylsibutramine hydrochloride, an active metabolite of the withdrawn anti-obesity drug sibutramine (B127822), is frequently identified as an undeclared ingredient in dietary supplements marketed for weight loss. drugtopics.com These products are often deceptively promoted as "all-natural" or "herbal," yet contain potent, unlisted pharmaceutical compounds. The U.S. Food and Drug Administration (FDA) has issued numerous warnings to consumers about weight loss supplements found to contain sibutramine and its analogues, including desmethylsibutramine (B128398). consumerlab.comconsumerlab.com

Prevalence and Regulatory Challenges in Global Markets

The adulteration of dietary supplements with (S)-Desmethylsibutramine and related compounds is a significant global health issue. nutraingredients-usa.com Analyses of supplements available on the market have consistently revealed the presence of these undeclared substances. For instance, a study of weight loss supplements in the United Arab Emirates found that a significant percentage contained undeclared pharmaceuticals. nih.gov Similarly, investigations in Europe and the United States have identified numerous tainted products, many of which are imported from Asia. mdpi.com

Regulatory agencies face substantial challenges in combating this issue. The global nature of the supplement market, with many products sold online and shipped across borders, complicates enforcement efforts. nih.gov Even after the FDA issues recalls for adulterated products, studies have shown that a high percentage of these supplements remain available for purchase and still contain the banned substances. sciencedaily.comfoodsafetynews.com This indicates that regulatory actions are not always completely effective in removing these dangerous products from the marketplace. foodsafetynews.com The Dietary Supplement Health and Education Act of 1994 (DSHEA) in the United States places dietary supplements under the category of food, meaning they are not subject to the same premarket safety and effectiveness testing as pharmaceutical drugs. nih.gov This regulatory framework can be exploited by unscrupulous manufacturers.

A 2018 analysis of the FDA's tainted supplement database from 2007 to 2016 revealed the extent of this issue. The data shows a significant number of weight loss supplements were adulterated with sibutramine and its analogues.

Adulterants Identified in Weight Loss Supplements by the FDA (2007-2016)

Adulterant Number of Products Percentage of Adulterated Weight Loss Supplements
Sibutramine 269 84.9%
Sibutramine Analogues 20 6.3%
Phenolphthalein 75 23.7%

This table was generated based on data from a study on unapproved pharmaceutical ingredients in dietary supplements. nih.gov

Risks of Unperceived Exposure and Concurrent Drug Use

Consumers are often unaware they are ingesting a potent pharmaceutical agent when they take adulterated supplements, which can lead to serious health consequences. nih.gov (S)-Desmethylsibutramine, like its parent compound sibutramine, can cause an increase in blood pressure and heart rate, posing a significant risk to individuals with a history of coronary artery disease, congestive heart failure, arrhythmias, or stroke. drugtopics.com The undeclared nature of the ingredient means that individuals with pre-existing cardiovascular conditions may unknowingly consume a substance that is contraindicated for them.

Furthermore, the concurrent use of these tainted supplements with other medications can lead to dangerous drug interactions. consumerlab.com For example, the interaction of sibutramine or its analogues with other drugs that affect serotonin (B10506) levels, such as some antidepressants, can increase the risk of serotonin syndrome, a potentially life-threatening condition. The presence of multiple undeclared ingredients in a single product, a common finding, further elevates the risk of adverse health effects. nih.gov

Analytical Strategies for Adulterant Detection in Commercial Products

A variety of analytical techniques are employed to detect the presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements. These methods are crucial for regulatory agencies and quality control laboratories to identify adulterated products and protect public health.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used and powerful technique for the detection and quantification of sibutramine and its metabolites. sysrevpharm.org This method offers high sensitivity and specificity, allowing for the identification of trace amounts of the compound in complex matrices like herbal supplements. HPLC separates the components of a sample, and the mass spectrometer provides detailed structural information, confirming the presence of the adulterant. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another common method used for the analysis of volatile and semi-volatile compounds. It can be used to detect sibutramine and its analogues in dietary supplements, often after a derivatization step to improve the volatility of the analytes. mdpi.com

Spectroscopic Methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable tools for screening and identifying adulterants. FTIR, particularly with Attenuated Total Reflectance (ATR), is a rapid and non-destructive technique that can be used for the initial screening of raw materials and finished products for the presence of undeclared ingredients. nih.gov NMR spectroscopy provides detailed structural information that can be used to unequivocally identify unknown compounds, including novel sibutramine analogues. compliancegate.com

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective screening method. It can be used to presumptively identify sibutramine and its metabolites in supplements, with confirmation by other techniques. researchgate.net

Legal and Regulatory Frameworks Regarding Analogues and Metabolites

The legal and regulatory landscape for dietary supplements containing this compound is complex. In the United States, sibutramine was withdrawn from the market in 2010 due to an increased risk of heart attack and stroke. nutraingredients-usa.com According to the FDA, a dietary supplement that contains an approved drug or its active metabolites, such as (S)-Desmethylsibutramine, is considered an unapproved new drug and is therefore illegal to market. fda.gov The presence of such ingredients renders the product adulterated.

The FDA has the authority to take enforcement action against companies that market these illegal products, including issuing warning letters, seizing products, and pursuing criminal charges. nutraingredients-usa.com However, as previously noted, the vast and often clandestine nature of the adulterated supplement market presents significant enforcement challenges.

In the European Union , food supplements are regulated under Directive 2002/46/EC, which establishes harmonized rules for the labeling and composition of these products. www.gov.uk This directive includes lists of permitted vitamins and minerals. Substances with a nutritional or physiological effect other than vitamins and minerals are subject to national regulations, leading to a varied legal landscape across member states. europa.eu However, the addition of unauthorized medicinal substances like sibutramine and its analogues to food supplements is illegal throughout the EU. The European Food Safety Authority (EFSA) is responsible for providing scientific advice on the safety of food ingredients. mdpi.com

Case Studies and Public Health Implications of Adulterated Products

The consumption of dietary supplements adulterated with this compound and its parent compound has been linked to severe adverse health events and fatalities, highlighting the significant public health implications of this illicit practice.

One case report details the sudden cardiac death of a patient with no prior history of coronary heart disease. nih.gov An autopsy and toxicological analysis revealed significant levels of sibutramine and its metabolites, desmethylsibutramine and didesmethylsibutramine (B18375). The cause of death was determined to be complications of acute sibutramine intoxication. This case underscores the potential for fatal outcomes even in individuals without pre-existing cardiac conditions. nih.gov

A case series from Hong Kong documented 66 instances of poisoning from illicit weight-reducing agents, with sibutramine being the most commonly detected substance. nih.gov The report noted that the pharmacological effects of sibutramine are primarily mediated by its active metabolites, including N-desmethylsibutramine. The adverse effects observed in these cases included cardiovascular events and, notably, psychotic episodes. nih.govha.org.hk

Product recalls are a common regulatory response to the discovery of adulterated supplements. For instance, the FDA announced a voluntary recall of "A1 Slim 30" dietary supplements after laboratory analysis confirmed the presence of sibutramine, phenolphthalein, and N-desmethylsibutramine. drugtopics.com These recalls are intended to remove dangerous products from the market, but their effectiveness can be limited by the continued availability of the products through various channels.

The widespread availability of these tainted products poses a continuous threat to public health. Consumers are often misled by claims of safety and natural ingredients, unknowingly exposing themselves to the risks of potent pharmaceuticals. The public health implications are substantial, ranging from cardiovascular events and psychiatric disturbances to, in the most severe cases, death. jppres.comjppres.com

Research Directions and Future Perspectives on S Desmethylsibutramine Hydrochloride

Further Elucidation of Enantioselective Biological Activities

Sibutramine (B127822) is a chiral molecule, and its metabolites, including desmethylsibutramine (B128398), exist as enantiomers. actamedicamarisiensis.ro The biological activities of these enantiomers can differ significantly, a phenomenon known as enantioselectivity. actamedicamarisiensis.ro While it is known that the pharmacological effects of sibutramine are primarily mediated by its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2), the specific contributions of the (S)- and (R)-enantiomers of desmethylsibutramine are a key area for ongoing research. nih.govdrugbank.com

A pivotal study comparing the enantiomers of sibutramine's active metabolites found that the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine exhibited significantly greater anorexic effects than their corresponding (S)-enantiomers. nih.gov The (R)-enantiomers were also more potent in increasing locomotor activity and in producing antidepressant-like effects in animal models. nih.gov This suggests that the therapeutic effects and side-effect profiles of sibutramine and its metabolites are enantiomer-dependent.

Future research should aim to further delineate these differences. This includes investigating the binding affinities and functional activities of the (S)- and (R)-enantiomers at monoamine transporters, as well as their downstream signaling effects. A clearer understanding of the enantioselective pharmacodynamics and pharmacokinetics could pave the way for the development of single-enantiomer drugs with improved efficacy and reduced adverse effects.

Investigation of Potential Therapeutic Applications Beyond Obesity Research (e.g., Antidepressant Effects)

Sibutramine was initially developed as an antidepressant, and its mechanism of action as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor overlaps with that of several established antidepressant medications. nih.govpsychotropical.com While its development for depression was not pursued commercially, the antidepressant properties of its metabolites remain an area of interest.

Studies in animal models have shown that both enantiomers of desmethylsibutramine reduce immobility time in the Porsolt swim test, a model used to screen for antidepressant activity. nih.gov Notably, the (R)-enantiomer was more potent in this regard. nih.gov This suggests a potential therapeutic application for specific enantiomers of desmethylsibutramine in the treatment of depressive disorders.

Future investigations should explore this potential more thoroughly. This could involve preclinical studies in a wider range of animal models of depression and anxiety. Should these studies yield promising results, carefully designed clinical trials would be necessary to evaluate the efficacy and safety of (S)-desmethylsibutramine or its (R)-enantiomer as a standalone or adjunctive treatment for depression. The relationship between its effects on mood and its primary mechanism of monoamine reuptake inhibition warrants further exploration. nih.govopenaccessjournals.com

Development of Safer Analogues with Modified Pharmacological Profiles

The withdrawal of sibutramine from the market was due to an increased risk of cardiovascular events. hsa.gov.sgnih.gov A significant challenge and a key research direction is the development of new analogues of sibutramine that retain the desired therapeutic effects (e.g., appetite suppression) while minimizing cardiovascular and other adverse effects. This involves modifying the chemical structure of the molecule to alter its pharmacological profile.

Research into the structure-activity relationships of sibutramine analogues can help identify the molecular features responsible for both therapeutic and adverse effects. documentsdelivered.com For instance, studies have been conducted to synthesize and characterize novel sibutramine derivatives with the aim of improving their pharmacokinetic and physicochemical properties. ijmps.org The goal is to create compounds with a more favorable balance of efficacy and safety. This could involve developing analogues with greater selectivity for specific monoamine transporters or with different metabolic pathways that produce less active or inactive metabolites in terms of cardiovascular effects. In silico modeling and in vitro screening of biological targets can be valuable tools in the rational design of such analogues. documentsdelivered.com

Advanced Analytical Techniques for Trace Level Detection and Chiral Purity Assessment

The widespread adulteration of herbal weight-loss supplements with sibutramine and its analogues poses a significant public health risk. mdpi.comnih.govnih.gov Therefore, the development of rapid, sensitive, and reliable analytical methods for their detection is of paramount importance. A variety of techniques have been employed for this purpose, including high-performance thin-layer chromatography (HPTLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govnih.gov

Future research in this area should focus on developing even more advanced and field-deployable techniques for the rapid screening of adulterated products. This could include the use of portable spectroscopic methods and biosensors. Furthermore, given the enantioselective properties of desmethylsibutramine, methods for assessing chiral purity are also crucial. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, has been successfully used to separate the enantiomers of sibutramine and its metabolites. actamedicamarisiensis.ronih.gov Continued development of these and other enantioselective analytical techniques, such as capillary electrophoresis, is necessary for quality control and for studying the stereoselective pharmacokinetics of these compounds. actamedicamarisiensis.ro

Analytical TechniqueApplicationKey Features
HPTLC-UV Densitometry Screening and quantification of sibutramine in herbal supplements. nih.govCost-effective, suitable for routine analysis. mdpi.com
GC-MS Confirmation of sibutramine and its analogues. mdpi.comHigh specificity and sensitivity.
LC-MS/MS Detection and quantification in biological samples and adulterated products. nih.govresearchgate.netProvides structural information and high sensitivity. tiikmpublishing.com
Chiral HPLC Separation and quantification of enantiomers. actamedicamarisiensis.ronih.govEssential for assessing chiral purity and enantioselective studies. actamedicamarisiensis.ro
ATR-IR Spectroscopy Rapid screening of dietary supplements for adulterants. researchgate.netRequires minimal sample preparation. researchgate.net

Comprehensive Pharmacovigilance and Risk Assessment Methodologies for Adulterated Products

Effective pharmacovigilance is essential to monitor and mitigate the risks associated with products adulterated with (S)-desmethylsibutramine and other sibutramine analogues. This involves the systematic collection and analysis of adverse event reports. hsa.gov.sg The psychiatric and cardiovascular adverse events linked to sibutramine-adulterated products highlight the need for robust risk assessment methodologies. hsa.gov.sg

Future efforts should focus on strengthening international collaboration among regulatory agencies to share information on adulterated products and to implement coordinated enforcement actions. The development of comprehensive databases of known and emerging sibutramine analogues is also crucial for analytical laboratories. Furthermore, research is needed to better understand the toxicology of these analogues, as many have not been subjected to formal safety testing. documentsdelivered.com Public awareness campaigns are also vital to educate consumers about the dangers of purchasing weight-loss supplements from unreliable sources, particularly online. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Desmethylsibutramine hydrochloride
Reactant of Route 2
(S)-Desmethylsibutramine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.